molecular formula C10H10ClNS B3231710 (3-Chlorobenzo[b]thiophen-2-ylmethyl)methylamine CAS No. 132740-19-3

(3-Chlorobenzo[b]thiophen-2-ylmethyl)methylamine

Cat. No. B3231710
CAS RN: 132740-19-3
M. Wt: 211.71 g/mol
InChI Key: QCYSKGORFDRMGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described. For example, “3-Chloro-benzo[b]thiophene-2-carboxylic acid” may be used in the synthesis of “5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine” via condensation with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-benzo[b]thiophen-2-carboxylic acid” is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . This indicates the presence of a carboxylic acid group attached to a chlorobenzo[b]thiophene moiety.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-benzo[b]thiophen-2-carboxylic acid” include a melting point of 268-272 °C (lit.) . It is a solid with an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .

Safety and Hazards

The safety and hazards associated with “3-Chloro-benzo[b]thiophene-2-carboxylic acid” include it being classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P264 - P270 - P301 + P312 - P501 .

properties

IUPAC Name

1-(3-chloro-1-benzothiophen-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYSKGORFDRMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzo[b]thiophen-2-ylmethyl)methylamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 3-chloro-benzo[b]thiophene-2-carbaldehyde (1.9 g, 9.5 mmol) was added a solution of 2 M methylamine in methanol (32 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue taken up in ethanol (32 mL). The solution was cooled to 0° C., NaBH4 (0.54 g, 14 mmol) was added in one portion and stirring continued overnight. The mixture was concentrated under reduced pressure and the residue solvated in 1 M NaOH (200 mL). The mixture was extracted with diethyl ether (3×150 mL) and the combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give a yellow oil. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate 1:1) gave the title compound (1.62 g, 80%) as a pale yellow oil which crystallized under vacuum: 1H NMR (300 MHz, CDCl3) δ 7.70 (m, 2H), 7.45 (m, 2H), 4.08 (s, 2H), 2.51 (s, 3H).
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1.9 g
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32 mL
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0.54 g
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80%

Synthesis routes and methods III

Procedure details

Vilsmeier reagent was prepared via the dropwise addition of POCl3 (7.9 mL, 84 mmol) into ice-cold DMF (14 mL). A solution of 2-carboxymethylsulfanyl-benzoic acid (3.0 g, 14 mmol) in DMF (15 mL) was added dropwise to the Vilsmeier reagent. The resulting mixture was warmed to room temperature and then heated to 80° C. for 3.5 h. The reaction mixture was cooled to ambient temperature. Crushed ice was added until a bright yellow precipitate appeared. The solid was isolated by filtration. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate 3:2) gave the title compound (1.87 g, 68%) as a yellow powder: 1H NMR (300 MHz, CDCl3) δ 10.36 (s, 1H), 8.03 (m, 1H), 7.86 (m, 1H), 7.59-7.53 (m, 2H).
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7.9 mL
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14 mL
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3 g
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15 mL
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68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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